3-(Aminomethyl)-4-methylbenzoic acid
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Overview
Description
3-(Aminomethyl)-4-methylbenzoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with an aminomethyl group at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-methylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with ammonia to form 4-methylbenzylamine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with carbon dioxide to yield this compound.
Another method involves the reduction of 3-(Nitromethyl)-4-methylbenzoic acid. The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: 3-(Nitromethyl)-4-methylbenzoic acid.
Reduction: 3-(Aminomethyl)-4-methylbenzyl alcohol.
Substitution: 3-(Halomethyl)-4-methylbenzoic acid derivatives.
Scientific Research Applications
3-(Aminomethyl)-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)benzoic acid: Lacks the methyl group at the 4-position.
4-Methylbenzoic acid: Lacks the aminomethyl group at the 3-position.
3-(Nitromethyl)-4-methylbenzoic acid: Contains a nitro group instead of an amino group.
Uniqueness
3-(Aminomethyl)-4-methylbenzoic acid is unique due to the presence of both the aminomethyl and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11NO2 |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(aminomethyl)-4-methylbenzoic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-2-3-7(9(11)12)4-8(6)5-10/h2-4H,5,10H2,1H3,(H,11,12) |
InChI Key |
YKXBMAPPAMMNSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)CN |
Origin of Product |
United States |
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